molecular formula C7H10N2O B095994 (2-Methoxyphenyl)hydrazine CAS No. 18312-46-4

(2-Methoxyphenyl)hydrazine

Cat. No. B095994
CAS RN: 18312-46-4
M. Wt: 138.17 g/mol
InChI Key: FGODPVCKFLEVFG-UHFFFAOYSA-N
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Description

“(2-Methoxyphenyl)hydrazine” is an organic compound with the molecular formula C7H10N2O . It has an average mass of 138.167 Da and a monoisotopic mass of 138.079315 Da .


Synthesis Analysis

The synthesis of “(2-Methoxyphenyl)hydrazine” involves various chemical approaches such as covalent immobilization, self-assembled monolayer on gold, adsorption on the ad-layer of a defect-free single-crystal Pt surface, π-π bonding, pendant metal complexes, and functionalized polymer-modified electrodes .


Molecular Structure Analysis

The molecular structure of “(2-Methoxyphenyl)hydrazine” is characterized by the presence of 3 hydrogen bond acceptors, 3 hydrogen bond donors, and 2 freely rotating bonds .


Chemical Reactions Analysis

“(2-Methoxyphenyl)hydrazine” can undergo various chemical reactions. For instance, it can be converted to a hydrazone derivative by reaction with hydrazine . The hydrazone then undergoes loss of N2 gas along with protonation to give the alkane reaction product .


Physical And Chemical Properties Analysis

“(2-Methoxyphenyl)hydrazine” has a density of 1.2±0.1 g/cm3, a boiling point of 263.5±23.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.5 mmHg at 25°C . It also has an enthalpy of vaporization of 50.1±3.0 kJ/mol and a flash point of 113.2±22.6 °C .

Scientific Research Applications

  • Fluorescence Monitoring of Hydrazine in Vivo : A novel flavonoid-based sensor was developed for monitoring hydrazine, demonstrating its application in environmental protection and biotoxic evaluation. This sensor enabled the visualization of hydrazine in stem cells and zebrafish, showcasing its utility in tracking hydrazine in vivo (Liu et al., 2014).

  • Antimicrobial Activities of Novel Schiff Bases : Novel Schiff bases containing 2,4-disubstituted thiazole ring were synthesized and evaluated for their antimicrobial activities. Some of these bases showed moderate to excellent antibacterial and antifungal activities, highlighting the potential use of (2-Methoxyphenyl)hydrazine derivatives in creating effective antimicrobial agents (Bharti et al., 2010).

  • Synthesis and Biological Activity of Coordination Compounds : The study focused on synthesizing coordination compounds of Cobalt(II), Nickel(II), and Copper(II) with N-(Methoxyphenyl)-2-[(5-nitrofuryl)methylene]hydrazine Carbothioamides, and investigated their antimicrobial and antifungal activities (Gulea et al., 2019).

  • Antibacterial and Antioxidant Activity Studies : This study synthesized hydrazones from 4-methoxyphenyl propenone chalcones and evaluated their antibacterial, antifungal, and antioxidant activities. The results showed enhanced reactivity and significant biological activities of these compounds (Ere et al., 2020).

  • Hydrazine-Selective Fluorescent Turn-On Probe : This research developed a turn-on type fluorescent probe for hydrazine detection, highlighting its high selectivity and sensitivity. The probe's practical applicability was demonstrated in various fields, including soil analysis and water assay (Jung et al., 2019).

  • Synthesis and Anti-Candida Activity : The study synthesized new (4-(4-substituted-phenyl/2,4-disubstituted-phenyl)-thiazol-2-yl)hydrazine derivatives, which exhibited promising anti-Candida inhibitory activity. Some compounds showed synergistic antifungal effects and lower cell toxicity (Carradori et al., 2013).

Safety And Hazards

“(2-Methoxyphenyl)hydrazine” can cause skin irritation and serious eye irritation . It is recommended to wear protective gloves, protective clothing, and eye/face protection when handling this compound .

Future Directions

“(2-Methoxyphenyl)hydrazine” has a wide range of applications in scientific experiments. Its electrocatalytic efficiency has been demonstrated by studying hydrazine oxidation and sensing reactions in a neutral pH solution . This new system is found to be tolerant to various interfering biochemicals such as uric acid, xanthine, hypoxanthine, glucose, nitrate, hydrogen peroxide, ascorbic acid, Cu 2+, and Fe 2+ .

properties

IUPAC Name

(2-methoxyphenyl)hydrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O/c1-10-7-5-3-2-4-6(7)9-8/h2-5,9H,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGODPVCKFLEVFG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70972886
Record name (2-Methoxyphenyl)hydrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70972886
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

138.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-Methoxyphenyl)hydrazine

CAS RN

6971-45-5, 57396-67-5
Record name (2-Methoxyphenyl)hydrazine monohydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006971455
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (2-Methoxyphenyl)hydrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70972886
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2-methoxyphenyl)hydrazine monohydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.027.454
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
72
Citations
AP Gulea, NL Mitkevich, YM Chumakov… - Russian Journal of …, 2019 - Springer
4-(2-Methoxyphenyl)-, 4-(3-methoxyphenyl)-, and 4-(4-memoxyphenyl)-2-[(5-mttofuryl)methylene]-hydrazine carboxamide (HL 1–3 ) react with hydrates of cobalt (nickel, copper) …
Number of citations: 6 link.springer.com
BO Varynskyi, AG Kaplaushenko - 2017 - dspace.zsmu.edu.ua
Purpose. A development and validation of new sensitive, high efficient and selective HPLC determination method of intermediates technological contaminations in bulk drug of …
Number of citations: 8 dspace.zsmu.edu.ua
NP Rai, VK Narayanaswamy, S Shashikanth… - European journal of …, 2009 - Elsevier
In the present investigation a series of novel 2-[1-(5-chloro-2-methoxy-phenyl)-5-methyl-1H-pyrazol-4-yl]-5-(substituted-phenyl)-[1,3,4]oxadiazoles (4a–j) were synthesized by …
Number of citations: 77 www.sciencedirect.com
L Zhang, XH Meng, P Liu, J Chen… - European Journal of …, 2017 - Wiley Online Library
The tBuLi‐promoted intermolecular direct nucleophilic addition of arenes to diazo compounds as the N‐terminal electrophiles has been developed. This reaction proceeds in a …
S Shahabi, P Norouzi - Int. J. Electrochem. Sci, 2017 - electrochemsci.org
Electrochemical and Quantum Chemical Assessment of Some Thiosemicarbazide Derivatives as Carbon Steel Corrosion Inhibitors in HC Page 1 Int. J. Electrochem. Sci., 12 (2017) …
Number of citations: 10 www.electrochemsci.org
NL Subasinghe, MJ Wall, MP Winters, N Qin… - Bioorganic & Medicinal …, 2012 - Elsevier
Selective blockers of the N-type calcium channel have proven to be effective in animal models of chronic pain. However, even though intrathecally delivered synthetic ω-conotoxin …
Number of citations: 55 www.sciencedirect.com
DS Tarbell, CW Todd, MC Paulson… - Journal of the …, 1948 - ACS Publications
7-Methyl-y-lactones having a methylene group adjacent to the gamma carbon atom are converted smoothly by action of phosphorus pentoxide to 2, 3-disubstituted 2-cyclopentenones. …
Number of citations: 55 pubs.acs.org
S Srinivasan, SK Sadasivam - Environmental Research, 2021 - Elsevier
Textile effluent discharged in water and soil have severe effects on living beings as well as environs worldwide. Pioneering, ecologically sustainable and economically viable treatment …
Number of citations: 49 www.sciencedirect.com
M Saleem, M Hanif, M Rafiq, M Hassan, T Tahir - Journal of Fluorescence, 2023 - Springer
Recently, screening of efficient urease inhibitors by employing organic small molecules metalloderivatives interests the scientific community due to their efficacy for treatment of urease …
Number of citations: 2 link.springer.com
MJ Ahsan, K Choudhary, A Ali, A Ali, F Azam… - Plants, 2022 - mdpi.com
With 19.3 million new cases and almost 10 million deaths in 2020, cancer has become a leading cause of death today. Curcumin and its analogues were found to have promising …
Number of citations: 2 www.mdpi.com

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